Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. One notable approach involves the remodeling of 3-formyl (aza)indoles/benzofurans, leading to the formation of 2-alkyl/aryl 3-electron-withdrawing groups (such as esters, sulfones, and phosphonates) attached to the 5-aminoaryl/phenol pyridine scaffold . This methodology provides a robust route for introducing diverse functional groups onto the pyridine core.
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescent Chemical Sensors
- Pyrrolo[1,2-c]pyrimidine derivatives, specifically those with a biphenyl moiety at position 3, have been synthesized and characterized for their photoluminescent properties. These compounds, particularly ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, showed significant quantum yields, suggesting their potential use in fluorescent chemical sensors (Tatu et al., 2017).
Antitumor Agents
- Certain pyrrolo[1,2-c]pyrimidine derivatives have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing potential as antitumor agents. These compounds demonstrated significant inhibitory effects against TS and DHFR, as well as notable antitumor activity in cell culture (Gangjee et al., 2000).
Synthesis of Functional Compounds
- A novel route for the synthesis of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines, which are reagents for preparing pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides with a 3-amino-2-hydroxypropyl substituent, has been identified. This pathway opens up possibilities for synthesizing functionally diverse compounds (Muzychka et al., 2012).
RNA Structure Monitoring
- Pyrrolo-C (PC), a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G. Due to its unique properties, PC is a promising site-specific probe for studying RNA structure and dynamics. It has been used to monitor the kinetics of RNA/DNA complex formation and the thermal denaturation of RNA duplexes (Tinsley & Walter, 2006).
Tumor Targeting
- Novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidine antifolates have been synthesized, demonstrating selective cellular uptake via folate receptor α and inhibition of purine nucleotide biosynthesis. These findings indicate their potential for targeted antitumor therapy (Wang et al., 2013).
properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-2-1-3-10(6)5-9-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZGQWMFODAEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478209 | |
Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
CAS RN |
251102-27-9 | |
Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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